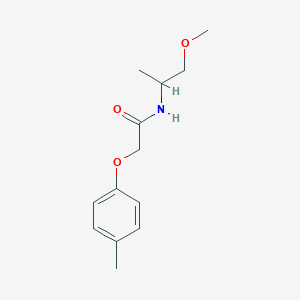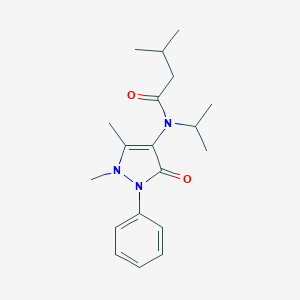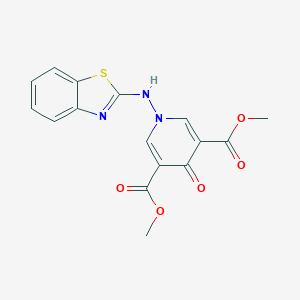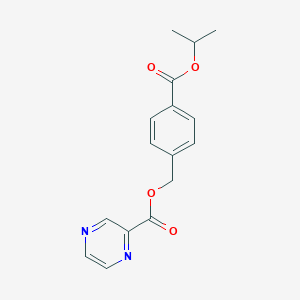
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine, also known as MPBP, is a synthetic compound that belongs to the class of piperidine derivatives. MPBP has been used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine acts as a dopamine transporter inhibitor by blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and activation of reward pathways in the brain.
Biochemical and Physiological Effects
The increased dopamine signaling caused by 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine can result in a range of biochemical and physiological effects. These include increased locomotor activity, increased heart rate and blood pressure, and changes in body temperature. 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has also been found to have anxiogenic effects, which may be related to its effects on the dopamine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is its potency as a dopamine transporter inhibitor. This allows for the study of the effects of dopamine signaling on behavior and cognition. However, one limitation of using 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine is its potential for abuse, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research involving 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine. One area of interest is the role of dopamine signaling in addiction and substance abuse. 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine may be useful in studying the effects of dopamine transporter inhibitors on drug-seeking behavior. Another area of interest is the potential therapeutic applications of dopamine transporter inhibitors, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression.
Conclusion
In conclusion, 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine is a synthetic compound that has been used in scientific research to study its effect on the central nervous system. It acts as a potent dopamine transporter inhibitor and has been used to study the role of dopamine in reward pathways and addiction. 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has a range of biochemical and physiological effects, including increased locomotor activity and changes in body temperature. While there are limitations to its use, 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has several potential future directions for research, including its role in addiction and substance abuse, and its therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 2-methylbenzyl chloride with 1-pyrrolidine in the presence of sodium hydride. The resulting intermediate is then reacted with piperidine to produce 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine. The purity of 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has been used in scientific research to study its effect on the central nervous system. It has been found to act as a potent dopamine transporter inhibitor, and as such, has been used to study the role of dopamine in reward pathways and addiction. 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has also been used to study the effects of dopamine transporter inhibitors on cognition and memory.
Propiedades
Nombre del producto |
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Fórmula molecular |
C17H26N2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1-[(2-methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C17H26N2/c1-15-6-2-3-7-16(15)14-18-12-8-17(9-13-18)19-10-4-5-11-19/h2-3,6-7,17H,4-5,8-14H2,1H3 |
Clave InChI |
LFPGJWLDVBLIHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCCC3 |
SMILES canónico |
CC1=CC=CC=C1CN2CCC(CC2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)

![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
methanone](/img/structure/B246890.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)


![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)